molecular formula C5H6LiNO B2395582 Lithium;(E)-1-cyanobut-1-en-2-olate CAS No. 2288032-91-5

Lithium;(E)-1-cyanobut-1-en-2-olate

Cat. No.: B2395582
CAS No.: 2288032-91-5
M. Wt: 103.05
InChI Key: CEOBDZTWWDSZPH-UHFFFAOYSA-M
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Description

Lithium;(E)-1-cyanobut-1-en-2-olate is an organolithium compound characterized by a conjugated enolate structure with a cyano substituent. This compound is of interest due to its dual functionality as a strong base and a nucleophile, making it valuable in organic synthesis for forming carbon-carbon bonds. The (E)-configuration of the cyanobutene moiety enhances its stability compared to (Z)-isomers, while the cyano group modulates electronic properties, influencing reactivity and selectivity in deprotonation or addition reactions .

Properties

IUPAC Name

lithium;(E)-1-cyanobut-1-en-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO.Li/c1-2-5(7)3-4-6;/h3,7H,2H2,1H3;/q;+1/p-1/b5-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOBDZTWWDSZPH-WGCWOXMQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCC(=CC#N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CC/C(=C\C#N)/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6LiNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2288032-91-5
Record name lithium 1-cyanobut-1-en-2-olate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;(E)-1-cyanobut-1-en-2-olate typically involves the reaction of lithium with (E)-1-cyanobut-1-en-2-ol. This reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure the purity and yield of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more sophisticated techniques such as continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification methods, such as crystallization and distillation, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium;(E)-1-cyanobut-1-en-2-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different lithium-containing species.

    Substitution: The cyanobutene moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lithium oxides, while reduction can produce lithium hydrides. Substitution reactions can lead to a variety of substituted cyanobutene derivatives.

Scientific Research Applications

Lithium;(E)-1-cyanobut-1-en-2-olate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Lithium;(E)-1-cyanobut-1-en-2-olate exerts its effects involves its interaction with specific molecular targets. The lithium atom in the compound can interact with various enzymes and receptors, modulating their activity. The cyanobutene moiety can also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Electrochemical Behavior and Lithium Mobility

Lithium;(E)-1-cyanobut-1-en-2-olate differs significantly from inorganic lithium compounds like LiCr₃O₈, NaCr₃O₈, and KCr₃O₈ (studied in ), which exhibit high lithium insertion capacities (up to 4 Li⁺ per formula unit) at elevated temperatures. These oxides are optimized for energy storage, achieving 850–1100 Wh/kg oxide, but their performance at room temperature is less studied . In contrast, the organic nature of this compound likely limits its ionic conductivity and redox activity, making it unsuitable for conventional battery cathodes. However, its conjugated system may offer unique charge-delocalization properties, which could be explored for novel electrolyte additives or conductive polymers.

2.2 Structural and Spectroscopic Comparisons

highlights Li K-edge XANES spectra of model compounds like LiF, Li₂CO₃, and Li₂MoO₄, which exhibit distinct pre-edge features and edge energies (e.g., Li₂MoO₄ at 62.5 eV) . Inorganic salts like LiF feature ionic Li⁺–F⁻ bonding, whereas the enolate’s lithium is likely covalently bonded to the oxygen and nitrogen atoms of the cyanobutene backbone. This covalent interaction could result in a lower Li⁺ mobility compared to inorganic counterparts, aligning with its primary use in synthesis rather than ion transport.

Data Tables

Table 1: Key Properties of this compound vs. Inorganic Lithium Compounds
Property This compound LiCr₃O₈ Li₂MoO₄
Structure Organic enolate Inorganic oxide Inorganic salt
Lithium Insertion Not applicable 4+ Li⁺/unit N/A
Conductivity Type Covalent (low ionic) Ionic Ionic
Stability Air/moisture sensitive Thermal (>100°C) Thermal/chemical
Key Application Organic synthesis Battery cathode Spectroscopy
Table 2: Spectroscopic Features of Lithium Compounds
Compound Li K-edge Energy (eV) Pre-edge Feature Coordination Environment
Li₂MoO₄ 62.5 Moderate Octahedral (Li–O)
LiF ~62.0 Weak Ionic (Li⁺–F⁻)
This compound (hypothetical) ~60–63 (estimated) Strong (due to π-backbonding) Covalent (Li–O/N)

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